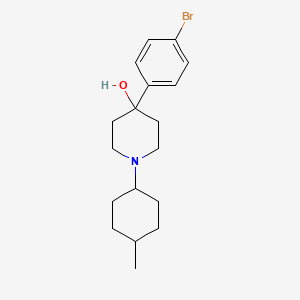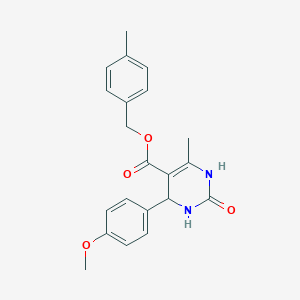![molecular formula C20H33NO2 B5011616 4-[4-(2,6-diisopropylphenoxy)butyl]morpholine](/img/structure/B5011616.png)
4-[4-(2,6-diisopropylphenoxy)butyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2,6-diisopropylphenoxy)butyl]morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, DIBOM, and is a morpholine derivative that has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DIBOM is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. This inhibition can lead to the disruption of normal cellular function, which can result in the death of cancer cells or the suppression of viral replication.
Biochemical and Physiological Effects
DIBOM has been shown to have a range of biochemical and physiological effects. These effects include the inhibition of tumor cell growth, the suppression of viral replication, and the modulation of immune system function. DIBOM has also been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using DIBOM in laboratory experiments is its high potency. DIBOM has been shown to be effective at very low concentrations, which makes it a useful tool for researchers studying the effects of specific compounds on cellular processes. However, one of the limitations of using DIBOM in laboratory experiments is its potential toxicity. DIBOM has been shown to have toxic effects on certain cell types, which may limit its usefulness in certain experiments.
Orientations Futures
There are many potential future directions for research involving DIBOM. One area of interest is the development of new drugs and therapies based on the biochemical and physiological effects of DIBOM. Another area of interest is the study of the mechanism of action of DIBOM, which may lead to a better understanding of the cellular processes involved in cancer and viral replication. Additionally, future research may focus on the development of new synthesis methods for DIBOM, which may lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of 4-[4-(2,6-diisopropylphenoxy)butyl]morpholine involves the reaction of 2,6-diisopropylphenol with 1,4-dibromobutane, followed by the addition of morpholine. This reaction results in the formation of DIBOM, which can be purified using standard laboratory techniques.
Applications De Recherche Scientifique
DIBOM has been used extensively in scientific research due to its potential applications in a range of fields. One of the primary areas of research involving DIBOM is in the development of new drugs and therapies. DIBOM has been shown to have a range of biological activities, including antitumor, antiviral, and antibacterial properties.
Propriétés
IUPAC Name |
4-[4-[2,6-di(propan-2-yl)phenoxy]butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-16(2)18-8-7-9-19(17(3)4)20(18)23-13-6-5-10-21-11-14-22-15-12-21/h7-9,16-17H,5-6,10-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIMWWURRFBDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{2-[(4-bromobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011544.png)

![1-(4-butoxyphenyl)-3-[(4-ethoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5011553.png)
![6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5011575.png)


![1,8-bis(4-chlorophenyl)bis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine](/img/structure/B5011594.png)
![1-acetyl-4-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5011603.png)
![ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate](/img/structure/B5011613.png)
![N-(5-methyl-3-isoxazolyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5011624.png)
![5-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5011629.png)

